molecular formula C13H19NO3 B2467547 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide CAS No. 1795441-85-8

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide

Cat. No.: B2467547
CAS No.: 1795441-85-8
M. Wt: 237.299
InChI Key: XXWJOXCMIDQAKU-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide is a chemical compound that features a furan ring, a hydroxy group, and an amide linkage. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide can be achieved through a multi-step process. One common method involves the aldol-crotonic condensation of furfural with unsaturated methyl ketones, such as pent-4-en-2-one, in the presence of alcoholic sodium hydroxide. This reaction typically occurs at room temperature and yields the desired unsaturated ketone, which can then be further reacted with appropriate amines to form the final amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the amide linkage can be reduced to form amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the amide linkage can produce the corresponding amine.

Scientific Research Applications

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biological assays.

    Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide involves its interaction with specific molecular targets. The furan ring and hydroxy group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, modulating their activity. The amide linkage can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxypropyl)pent-4-enamide
  • N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide

Uniqueness

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide is unique due to the presence of a hydroxy group on the furan ring, which can enhance its reactivity and binding properties

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-4-7-12(15)14-10-13(2,16)9-11-6-5-8-17-11/h3,5-6,8,16H,1,4,7,9-10H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWJOXCMIDQAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)CCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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